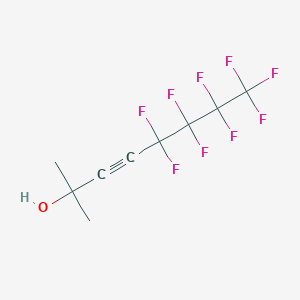
5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloct-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloct-3-yn-2-ol is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloct-3-yn-2-ol typically involves the introduction of fluorine atoms into an organic framework. One common method is the fluorination of a precursor compound using reagents like elemental fluorine (F2) or fluorinating agents such as sulfur tetrafluoride (SF4). The reaction conditions often require controlled temperatures and pressures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloct-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles like hydroxide (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloct-3-yn-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its use in developing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloct-3-yn-2-ol involves its interaction with molecular targets through its fluorinated structure. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzymatic activity or alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5,6,6,7,7,8,8-Octafluoro-2-methyloct-3-yn-2-ol
- 5,5,6,6,7,7,8,8,8-Nonafluoro-2-methylhex-3-yn-2-ol
Uniqueness
5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloct-3-yn-2-ol stands out due to its higher degree of fluorination, which imparts greater stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring robust chemical properties.
Propriétés
Numéro CAS |
82721-68-4 |
|---|---|
Formule moléculaire |
C9H7F9O |
Poids moléculaire |
302.14 g/mol |
Nom IUPAC |
5,5,6,6,7,7,8,8,8-nonafluoro-2-methyloct-3-yn-2-ol |
InChI |
InChI=1S/C9H7F9O/c1-5(2,19)3-4-6(10,11)7(12,13)8(14,15)9(16,17)18/h19H,1-2H3 |
Clé InChI |
WITWPGGAZCIZSI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


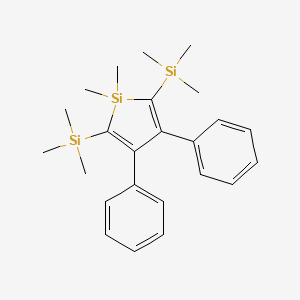
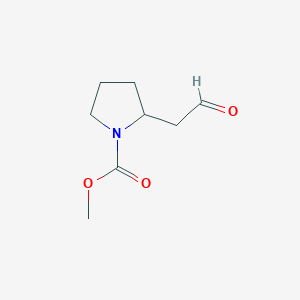


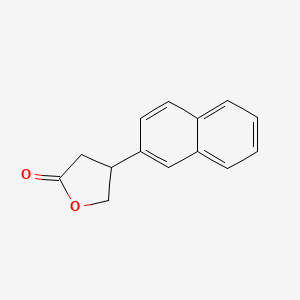
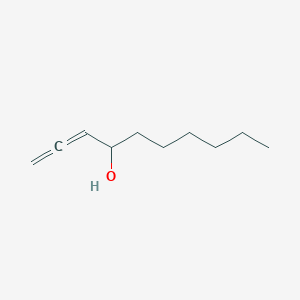
![9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14433236.png)
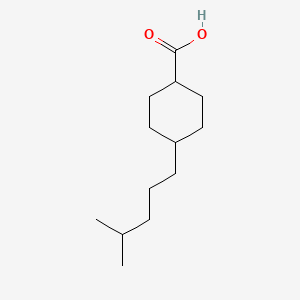
![N-[4-(methanesulfonamido)-2-methoxyphenyl]butanamide](/img/structure/B14433244.png)
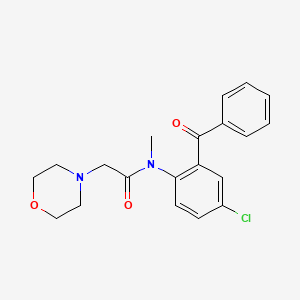

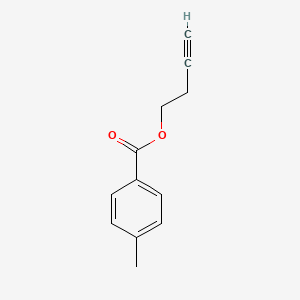
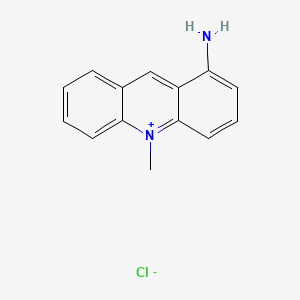
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]thiazolidine]](/img/structure/B14433260.png)
